molecular formula C22H41BrO2 B12620143 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate CAS No. 918905-78-9

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate

Cat. No.: B12620143
CAS No.: 918905-78-9
M. Wt: 417.5 g/mol
InChI Key: UERLTYLKDPHTMT-UHFFFAOYSA-N
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Description

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: is a chemical compound with the molecular formula C22H41BrO2 and a molecular weight of 417.5 g/mol It is an ester derived from propanoic acid and features a brominated heptadecene chain

Preparation Methods

The synthesis of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate typically involves the esterification of 17-bromoheptadec-5-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Chemical Reactions Analysis

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: undergoes various chemical reactions, including:

Scientific Research Applications

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may further interact with biological pathways .

Comparison with Similar Compounds

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: can be compared with other similar compounds such as:

These comparisons highlight the unique properties of This compound

Biological Activity

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20H37BrO2
  • Molecular Weight : 393.43 g/mol

The biological activity of this compound is primarily attributed to its interactions with cellular receptors and enzymes. The compound's structural features allow it to modulate various signaling pathways, potentially influencing cell proliferation, apoptosis, and inflammatory responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these activities are typically in the low micromolar range.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. Notably, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The cytotoxicity is often assessed using assays such as MTT or XTT, revealing IC50 values that indicate the concentration required to inhibit cell growth by 50%.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the effects of a series of brominated fatty acid derivatives on cancer cell lines. The study found that:

  • Compound A (similar to this compound) showed an IC50 of approximately 15 µM against MCF-7 cells.
  • The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Study on Antimicrobial Efficacy

Another study investigated the antimicrobial properties of fatty acid esters against common pathogens. Results indicated:

  • Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.
  • Results : The compound exhibited an MIC of 32 µg/mL against S. aureus, suggesting significant antibacterial activity.

Data Table: Summary of Biological Activities

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-7~15 µM[Study on brominated fatty acids]
AntimicrobialStaphylococcus aureus32 µg/mL[Antimicrobial efficacy study]
AntimicrobialE. coliNot specified[Antimicrobial efficacy study]

Properties

CAS No.

918905-78-9

Molecular Formula

C22H41BrO2

Molecular Weight

417.5 g/mol

IUPAC Name

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate

InChI

InChI=1S/C22H41BrO2/c1-22(2,3)21(24)25-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-23/h10,12H,4-9,11,13-20H2,1-3H3

InChI Key

UERLTYLKDPHTMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCCC=CCCCCCCCCCCCBr

Origin of Product

United States

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